molecular formula C7H9N3O3S B3014934 N'-hydroxy-3-sulfamoylbenzimidamide CAS No. 90000-88-7

N'-hydroxy-3-sulfamoylbenzimidamide

Cat. No.: B3014934
CAS No.: 90000-88-7
M. Wt: 215.23
InChI Key: SAFFNQHRAGHQFC-UHFFFAOYSA-N
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Description

N’-hydroxy-3-sulfamoylbenzimidamide is a chemical compound with the molecular formula C₇H₉N₃O₃S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzimidamide core, which is functionalized with a hydroxy group and a sulfamoyl group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-hydroxy-3-sulfamoylbenzimidamide can be synthesized through a multi-step process involving the reaction of corresponding nitriles with hydroxylamine hydrochloride in the presence of sodium hydrogencarbonate. The reaction is typically carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through filtration and washing with cold water .

Industrial Production Methods: While specific industrial production methods for N’-hydroxy-3-sulfamoylbenzimidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-3-sulfamoylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The sulfamoyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidamide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the benzimidamide core.

Scientific Research Applications

N’-hydroxy-3-sulfamoylbenzimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.

Comparison with Similar Compounds

    N-hydroxybenzimidazole: Shares the benzimidazole core but lacks the sulfamoyl group.

    N-hydroxyphthalimide: Contains a hydroxy group but has a different core structure.

    N-hydroxy-3-sulfamoylbenzamide: Similar functional groups but different core structure.

Uniqueness: N’-hydroxy-3-sulfamoylbenzimidamide is unique due to the combination of its hydroxy and sulfamoyl groups attached to the benzimidamide core. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N'-hydroxy-3-sulfamoylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFFNQHRAGHQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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